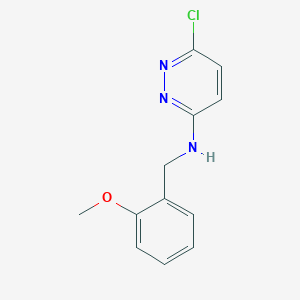

6-chloro-N-(2-methoxybenzyl)pyridazin-3-amine

Description

Properties

IUPAC Name |

6-chloro-N-[(2-methoxyphenyl)methyl]pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-17-10-5-3-2-4-9(10)8-14-12-7-6-11(13)15-16-12/h2-7H,8H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIUMZCAIKFACE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Chloropyridazin-3-amine Core

The core pyridazine structure bearing a chloro substituent at the 6-position and an amino group at the 3-position can be synthesized via hydrazine-mediated ring closure of halogenated furanone derivatives or related intermediates.

Starting Materials : Mucochloric acid and benzene are used to prepare 3,4-dichloro-5-phenylfuran-2(5H)-one via Friedel-Crafts acylation catalyzed by AlCl3. This intermediate is then converted to the pyridazin-3-one derivative by reaction with hydrazine hydrate in N,N-dimethylformamide (DMF) at elevated temperature (~80°C).

-

- Friedel-Crafts acylation: Mucochloric acid + benzene + AlCl3, room temperature, 3 hours.

- Cyclization: Hydrazine hydrate (80%) + 3,4-dichloro-5-phenylfuran-2(5H)-one in DMF, 80°C.

Yields : The formation of the pyridazin-3-one intermediate typically yields about 46-68%, depending on solvent and temperature optimization.

Representative Experimental Procedure

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1. Friedel-Crafts acylation | Mucochloric acid + benzene + AlCl3, RT, 3 h | 3,4-dichloro-5-phenylfuran-2(5H)-one | 60 |

| 2. Cyclization | Hydrazine hydrate + intermediate in DMF, 80°C, 40 min | 5-chloro-6-phenylpyridazin-3(2H)-one | 46-68 |

| 3. N-Alkylation | 5-chloro-6-phenylpyridazin-3(2H)-one + 2-methoxybenzyl bromide in acetone, RT | This compound | 60-80 |

Characterization and Structural Confirmation

-

- IR Spectra : Characteristic Ar-H stretching around 3050-3100 cm⁻¹ and C=O absorption near 1660-1680 cm⁻¹ (for intermediates).

- 1H NMR : Aromatic protons observed between 6.6-8.4 ppm; methoxy group singlet near 3.7 ppm; CH2 linker singlet around 5.3-6.3 ppm.

- 13C NMR : Signals consistent with aromatic carbons and methoxy substituent.

X-ray Crystallography : The compound crystallizes with planar pyridazine rings; dihedral angles between pyridazine and benzene rings vary, confirming molecular geometry and intramolecular hydrogen bonding motifs.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Core synthesis | Mucochloric acid + benzene + AlCl3 → furanone intermediate |

| Cyclization | Hydrazine hydrate in DMF, 80°C |

| N-Substitution | 2-methoxybenzyl bromide, acetone, RT |

| Reaction time | 3 h (acylation), 40 min (cyclization), several hours (alkylation) |

| Yield range | 46-80% overall |

| Characterization | IR, NMR, elemental analysis, X-ray crystallography |

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-methoxybenzyl)pyridazin-3-amine can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The chlorine atom in the pyridazine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridazine compounds .

Scientific Research Applications

This compound exhibits significant potential in several areas of biological research:

Anticancer Activity

Recent studies have indicated that 6-chloro-N-(2-methoxybenzyl)pyridazin-3-amine shows promising anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a chemotherapeutic agent.

Case Study: A549 Lung Adenocarcinoma Cells

- Method : Cells treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with an IC50 value indicating effective cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 75 | A549 |

| Cisplatin | 10 | A549 |

The compound's mechanism of action may involve apoptosis induction and disruption of cell signaling pathways, leading to cancer cell death.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant pathogens.

Antimicrobial Screening Results

- The compound was tested against various strains, showing significant inhibition.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Study on Various Cell Lines

In a controlled study, different concentrations of the compound were administered to various cancer cell lines, including breast and lung cancers. The results indicated varying degrees of efficacy, highlighting the importance of structural modifications for enhancing potency.

Antimicrobial Efficacy Against Resistant Strains

Another study focused on the antimicrobial activity against resistant bacterial strains. The compound's ability to inhibit growth at low concentrations suggests potential as a therapeutic agent in treating resistant infections.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-methoxybenzyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The pyridazine ring in the compound is known to interact with various biological targets, leading to a range of pharmacological effects. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

Key Findings :

- Antiangiogenic Potential: Compound 12 demonstrates antiangiogenic activity, suggesting that chloro-pyridazine scaffolds with aromatic amines are promising for cancer therapy .

- Agrochemical Utility : Alkoxy derivatives exhibit moderate herbicidal activity, indicating that substituent polarity influences target specificity .

Crystallographic and Physicochemical Comparisons

- Hydrogen Bonding : The 2-methoxyphenyl analogue forms intermolecular N–H···N and C–H···O bonds, contributing to its crystalline stability . In contrast, the cyclohexylmethyl derivative (18 ) lacks aromatic π-π interactions, which may reduce melting points .

- Solubility: The nitro group in 12 enhances polarity but reduces solubility in non-polar solvents compared to methoxy or benzyl derivatives .

Biological Activity

6-chloro-N-(2-methoxybenzyl)pyridazin-3-amine is a synthetic compound belonging to the pyridazine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridazine ring substituted with a chlorine atom at the 6-position and a methoxybenzyl group at the nitrogen atom. This structural configuration is believed to contribute to its biological efficacy.

1. Anticancer Activity

Research indicates that compounds in the pyridazine class exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, studies on MAC16 murine colon cancer cells showed that derivatives of pyridazine can inhibit tumor growth significantly, with some compounds achieving over 50% inhibition at specific dosages .

| Compound | Cell Line | IC50 (µM) | Inhibition (%) |

|---|---|---|---|

| This compound | MAC16 | TBD | TBD |

| DCPYR (Unsubstituted Pyridazine) | MAC16 | 50 | 53 |

| 5-FU (Control) | MAC16 | TBD | 27 |

2. Antimicrobial Activity

Pyridazine derivatives have also been studied for their antimicrobial properties. The presence of the methoxy group enhances the electron density on the aromatic system, potentially improving interactions with microbial targets. Preliminary studies suggest that this compound exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects

The anti-inflammatory potential of pyridazine derivatives has been documented in various studies. The compound's ability to modulate inflammatory pathways may be attributed to its interaction with specific receptors involved in inflammation .

The biological activity of this compound is believed to involve several mechanisms:

- Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

- Enzyme Inhibition: It has been suggested that this compound can inhibit enzymes involved in cancer cell proliferation and inflammation.

- Gene Expression Modulation: Changes in gene expression related to cell cycle regulation and apoptosis have been observed in response to treatment with pyridazine derivatives .

Case Studies

Several studies have focused on the pharmacological properties of pyridazine derivatives, including this compound:

- Study on Tumor Growth Inhibition:

- Antimicrobial Efficacy Assessment:

Q & A

Q. How is the crystal structure of 6-chloro-N-(2-methoxybenzyl)pyridazin-3-amine determined, and what are the key crystallographic parameters?

The crystal structure is resolved via single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system (space group P2/c) with unit cell parameters:

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

While specific spectral data for the title compound is not provided in the evidence, standard methodologies include:

- NMR spectroscopy (, ) to confirm proton/carbon environments and substituent positions.

- Mass spectrometry (MS) for molecular weight verification.

- Single-crystal X-ray diffraction for unambiguous structural determination, as demonstrated in prior studies .

Advanced Research Questions

Q. How can synthetic routes for derivatives of this compound be optimized?

Optimization strategies include:

- Catalyst selection : Use of cesium carbonate or copper(I) bromide to enhance reaction efficiency in cross-coupling or cyclocondensation steps .

- Solvent systems : Refluxing in 1,2-dimethoxyethane improves solubility and reaction kinetics for cyclization .

- Post-synthesis purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity .

Q. How can researchers resolve contradictions in crystallographic data across structurally related 6-chloropyridazin-3-amine derivatives?

Discrepancies may arise from crystallization conditions (e.g., solvent, temperature). Methodological approaches include:

- Standardized data collection : Repeating experiments under identical conditions (e.g., 295 K, same diffractometer).

- Hirshfeld surface analysis : To assess intermolecular interactions influencing packing patterns .

- Computational validation : Density functional theory (DFT) calculations to compare experimental and theoretical bond lengths/angles .

Q. What role can computational chemistry play in predicting reactivity or designing novel derivatives?

Computational tools enable:

- Reactivity prediction : DFT modeling of electron density maps to identify nucleophilic/electrophilic sites.

- Transition state analysis : Simulating reaction pathways for substituent modifications (e.g., nitration, sulfonation) .

- Machine learning integration : Platforms like LabMate.AI can analyze reaction parameters (e.g., temperature, catalyst loading) to optimize yields .

Methodological Considerations

- Data-Driven Synthesis : For novel analogs, combine experimental data (e.g., NMR, MS) with computational predictions to prioritize synthetic targets .

- Crystallographic Reproducibility : Ensure consistent crystal growth conditions (solvent evaporation rate, temperature) to minimize structural variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.